molecular formula C25H26Cl2N2O5S B10828047 PARP1-IN-5 dihydrochloride

PARP1-IN-5 dihydrochloride

Cat. No.: B10828047
M. Wt: 537.5 g/mol
InChI Key: VIXDSXSUYRPYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PARP1-IN-5 dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The production process is optimized for cost-effectiveness and scalability, making it feasible for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: PARP1-IN-5 dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and selectivity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced activity and selectivity. These derivatives are often tested for their efficacy in inhibiting PARP-1 and their potential use in cancer therapy .

Comparison with Similar Compounds

PARP1-IN-5 dihydrochloride is unique among PARP inhibitors due to its high selectivity and potency. Similar compounds include Olaparib, Rucaparib, Niraparib, and Talazoparib, which are also PARP inhibitors approved for cancer treatment . this compound has shown superior selectivity towards PARP-1 and improved anticancer activity in preclinical studies . This makes it a promising candidate for further development and clinical evaluation.

Conclusion

This compound is a potent and selective PARP-1 inhibitor with significant potential in cancer research and therapy. Its unique properties and mechanism of action make it a valuable tool for studying DNA repair processes and developing new cancer treatments. Further research and development are needed to fully realize its potential and bring it to clinical use.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S.2ClH/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18;;/h1-6,11-13,28-30H,7-10,14-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXDSXSUYRPYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl2N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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